molecular formula C19H15NO3 B5702797 1-benzyl-4-(4-nitrophenoxy)benzene

1-benzyl-4-(4-nitrophenoxy)benzene

Cat. No.: B5702797
M. Wt: 305.3 g/mol
InChI Key: AIQXZRCKDOSVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(4-nitrophenoxy)benzene is a nitroaromatic compound characterized by a central benzene ring substituted with a benzyl group and a 4-nitrophenoxy moiety. This structure confers unique electronic and steric properties, making it relevant in organic synthesis and materials science. The nitro group enhances electrophilicity, while the benzyl group contributes to lipophilicity, influencing reactivity and applications in catalysis or polymer chemistry .

Properties

IUPAC Name

1-benzyl-4-(4-nitrophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-20(22)17-8-12-19(13-9-17)23-18-10-6-16(7-11-18)14-15-4-2-1-3-5-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQXZRCKDOSVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations

Key structural analogs and their distinguishing features:

Compound Name Substituents/R-Groups Key Differences Reference
1-Chloro-4-((4-nitrophenoxy)methyl)benzene Chlorine at position 1, methylene linkage Electrophilicity enhanced by Cl; smaller substituent
1-Benzyl-4-((4-nitrophenoxy)methyl)-1H-1,2,3-triazole Triazole ring, methylene linkage Increased rigidity and π-conjugation
1-Nitro-4-(4-nitrophenoxy)benzene Dual nitro groups at para positions Higher symmetry; distinct crystal packing
Benzyl p-nitrophenyl ether Benzyloxy directly linked to nitrobenzene Simpler structure; no central benzene

Physicochemical Properties

Property 1-Benzyl-4-(4-nitrophenoxy)benzene (Inferred) 1-Nitro-4-(4-nitrophenoxy)benzene Benzyl p-nitrophenyl ether
Melting Point ~400–420 K (estimated) 416 K (measured) Not reported
Solubility Low in polar solvents due to aromaticity Similar Moderate in DMSO/THF
Crystallinity Likely monoclinic (based on analogs) Monoclinic (P2₁/c) Amorphous or less ordered
Electron-Withdrawing Effects Strong (nitro + benzyl ether) Very strong (dual nitro groups) Moderate (single nitro)

Reactivity and Functional Group Interactions

  • Nitro Group Reactivity: The para-nitro group in 1-benzyl-4-(4-nitrophenoxy)benzene facilitates electrophilic aromatic substitution (e.g., reductions to amines, as seen in ). However, steric hindrance from the benzyl group may slow reactions compared to simpler analogs like benzyl p-nitrophenyl ether.
  • Benzyl Group Stability: The benzyl ether linkage is susceptible to hydrogenolysis (e.g., via Raney Ni), contrasting with methylene-linked analogs (e.g., 1-chloro-4-((4-nitrophenoxy)methyl)benzene), which require harsher conditions for cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.